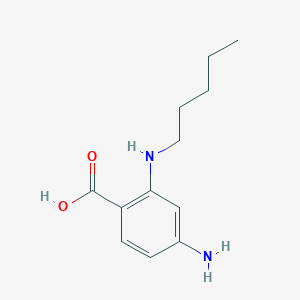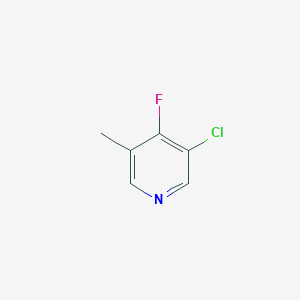
3-Chloro-4-fluoro-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-5-methylpyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-methylpyridine typically involves the selective introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a suitable reagent . Another approach is the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs high-yield methods using fluorinating reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) . These methods are optimized for large-scale production to meet the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-fluoro-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as potassium fluoride (KF) to form fluorinated derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization: Under basic conditions, the compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), sodium hydroxide (NaOH), and various fluorinating agents . Reaction conditions often involve basic or acidic environments, depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound include fluorinated pyridines, cyclized heterocycles, and other substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Chloro-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Chloro-4-fluoro-5-methylpyridine include other fluorinated pyridines such as:
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C6H5ClFN |
|---|---|
Poids moléculaire |
145.56 g/mol |
Nom IUPAC |
3-chloro-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Clé InChI |
MTEHPEXLGKMQGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
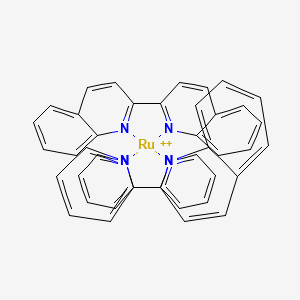

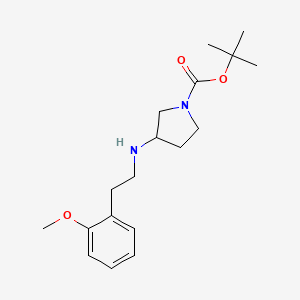
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
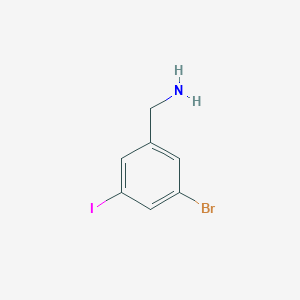

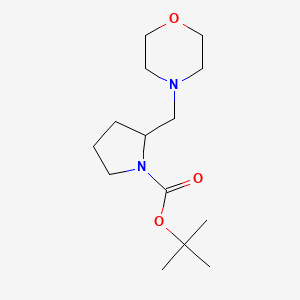
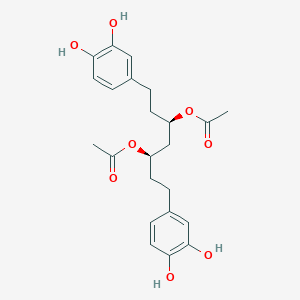
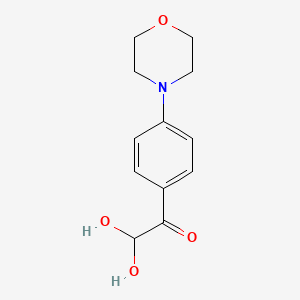
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
